

An In-depth Technical Guide to the Chemical Structure and Properties of Meropenem

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of **meropenem**, a broad-spectrum carbapenem antibiotic. The information is intended for professionals in the fields of pharmaceutical research, drug development, and clinical microbiology.

Chemical Identity and Structure

Meropenem is a semi-synthetic, ultra-broad-spectrum injectable antibiotic belonging to the carbapenem class of β -lactams.[1] Its unique structure confers stability against many bacterial β -lactamases, including penicillinases and cephalosporinases. Unlike imipenem, it is stable to human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[2]

The chemical structure of **meropenem** features a carbapenem core fused to a five-membered, unsaturated ring.[3] Key structural features include a 1-β-methyl group, which provides intrinsic stability to DHP-I, and a pyrrolidine side chain at the C-2 position, which enhances its spectrum of activity against Gram-negative bacteria.[2][3]

Table 1: Chemical Identification of Meropenem



Identifier	Value	
IUPAC Name	(4R,5S,6S)-3-[[(3S,5S)-5- (dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl]-6- [(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1- azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[4] [5]	
CAS Number	96036-03-2 (Anhydrous)[6][7]	
119478-56-7 (Trihydrate)[8]		
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₅ S (Anhydrous)[4][7]	
C ₁₇ H ₃₁ N ₃ O ₈ S (Trihydrate)[9]		
Stereochemistry	Specific stereocenters at positions 4, 5, and 6 of the bicyclic core and within the side chains are crucial for its antibacterial activity.[4]	

Physicochemical Properties

Meropenem is typically supplied as a sterile, white to pale yellow crystalline powder for injection, often as the trihydrate form.[2][7] Its physicochemical properties are critical for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Meropenem

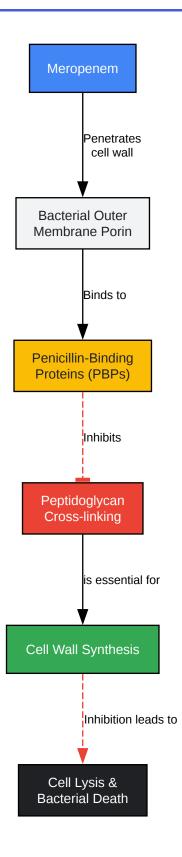


Property	Value	Source
Molecular Weight	383.46 g/mol (Anhydrous)	[6][7]
437.51 g/mol (Trihydrate)	[8]	
Melting Point	163.3 - 164.0 °C	[3]
pKa (Strongest Acidic)	3.28	[6]
pKa (Strongest Basic)	9.39	[6]
Water Solubility	Sparingly soluble (5.63 mg/mL)	[2][6]
Solubility in other solvents	Soluble in 5% monobasic potassium phosphate solution; Very slightly soluble in ethanol; Practically insoluble in acetone or ether. Soluble in DMSO (approx. 30 mg/mL for hydrate).	[5][7]
LogP (Partition Coefficient)	-0.6 to -0.69	[2][6]
Appearance	White to pale yellow crystalline powder	[7]

Mechanism of Action and Antibacterial Spectrum Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] [5] It readily penetrates the cell walls of most Gram-positive and Gram-negative bacteria and binds to multiple penicillin-binding proteins (PBPs).[5][7] The acylation of these essential enzymes, which are responsible for the cross-linking of peptidoglycan, leads to the weakening of the cell wall and subsequent cell lysis.[3] Its strongest affinities are for PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus.[6][7]





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Figure 1: Mechanism of action of Meropenem.



Antibacterial Spectrum

Meropenem is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[4] It is more active against Gram-negative organisms than imipenem, particularly against Pseudomonas aeruginosa and Enterobacteriaceae.[2] It is active against many β -lactamase-producing strains. However, it is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[10]

Pharmacokinetics and Pharmacodynamics Pharmacokinetics

The pharmacokinetic profile of **meropenem** is characterized by a low volume of distribution, low plasma protein binding, and primary elimination via the kidneys.

Table 3: Pharmacokinetic Properties of **Meropenem** in Adults with Normal Renal Function

Parameter	Value	Source
Volume of Distribution (Vd)	~0.3 L/kg (~21 L)	[2][4]
Plasma Protein Binding	Approximately 2%	[6][11]
Metabolism	One inactive metabolite (ring- opened β-lactam)	[6][7]
Route of Elimination	Primarily renal	[1][6]
Elimination Half-life (t½)	~1 hour	[6][11]
Excretion	~70% excreted as unchanged drug in urine within 12 hours	[1][6]

Pharmacodynamics

As a β-lactam antibiotic, **meropenem** exhibits time-dependent bactericidal activity. The key pharmacodynamic parameter that correlates with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the pathogen. A bactericidal target of approximately 40% fT>MIC



is generally considered necessary for clinical efficacy.[10][12] For critically ill patients, a higher target of 100% fT>MIC may be desired to maximize bacterial killing.[11]

Experimental Protocols Determination of Meropenem in Plasma by HPLC

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **meropenem** in human plasma, based on established protocols.[4][5][10]

5.1.1 Materials and Reagents

- · Meropenem analytical standard
- Internal Standard (IS), e.g., etoricoxib or pheniramine[4][5]
- HPLC-grade acetonitrile and methanol
- Phosphate buffer (e.g., 10 mmol, pH 3.0)[5]
- Trichloroacetic acid (15%) or acetonitrile for protein precipitation[4][7]
- Human plasma (blank)
- 0.45 μm membrane filters

5.1.2 Chromatographic Conditions

- Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 μm) or equivalent C18 column[5][10]
- Mobile Phase: Acetonitrile: 10 mmol Phosphate Buffer (pH 3.0) (25:75, v/v)[5]
- Flow Rate: 1.0 1.2 mL/min[4][13]
- Detection: UV absorbance at 295-298 nm[5][10]
- Injection Volume: 20 μL

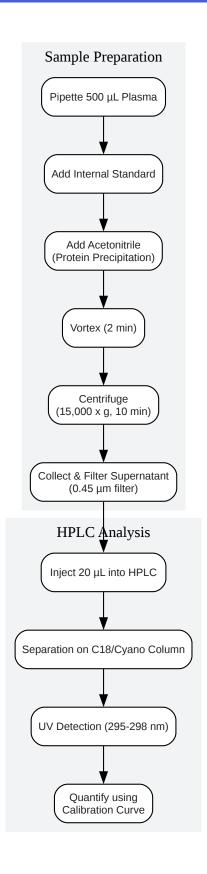


5.1.3 Sample Preparation Protocol

- Pipette 500 μL of plasma sample into a microcentrifuge tube.
- Add 50 μ L of the Internal Standard solution.
- Add 1 mL of acetonitrile (or an equivalent volume of 15% trichloroacetic acid) to precipitate plasma proteins.[4][7]
- Vortex the mixture for 2 minutes.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Collect the supernatant and filter it through a 0.45 μm PVDF membrane filter.
- Inject 20 μL of the filtrate into the HPLC system for analysis.

5.1.4 Workflow Diagram





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